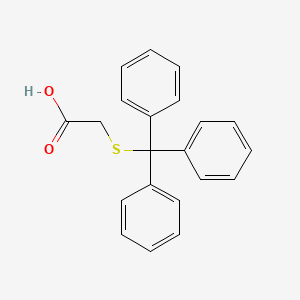

2-(Tritylthio)acetic acid

Description

Overview of the Chemical Compound's Significance in Modern Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the strategic use of protecting groups is fundamental to achieving the synthesis of complex molecules. 2-(Tritylthio)acetic acid serves as a prominent reagent for the introduction of the trityl (Tr) protecting group, specifically for thiol functionalities (-SH). The trityl group is prized for its steric bulk, which effectively shields the reactive thiol group from participating in undesired side reactions during a multi-step synthesis. wikipedia.orgwiley.com

The significance of this compound lies in its ability to be selectively introduced and, crucially, removed under specific and often mild acidic conditions. commonorganicchemistry.com This orthogonality allows chemists to deprotect the thiol group without disturbing other acid-labile protecting groups that may be present in the molecule, a critical consideration in the synthesis of peptides and other complex natural products. ru.nlpku.edu.cn The presence of the carboxylic acid moiety in this compound also provides a handle for further chemical modifications, enabling its use as a linker to attach molecules to surfaces or to other biologically active compounds. mdpi.commdpi.com

Historical Development and Evolution of Trityl Protecting Group Chemistry

The story of the trityl group begins with the groundbreaking work of Russian-American chemist Moses Gomberg. In 1900, while at the University of Michigan, Gomberg's attempt to synthesize hexaphenylethane led to the unexpected discovery of the triphenylmethyl radical, the first stable organic free radical ever described. inventionandtech.comacs.orgrsc.org This discovery challenged the prevailing theory of carbon tetravalency and laid the foundation for radical chemistry. acs.orgacs.org

It wasn't until the 1930s that the triphenylmethyl (trityl) group entered the mainstream of organic chemistry as a protective group. acs.org Its initial applications were in carbohydrate chemistry, where its steric hindrance was found to be ideal for the selective protection of primary hydroxyl groups. vaia.com The trityl group's sensitivity to acid allowed for its ready removal, a key feature of a useful protecting group. commonorganicchemistry.comwikipedia.org

Over the decades, the trityl protecting group has undergone significant evolution. Chemists have developed a range of substituted trityl ethers, such as the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, which exhibit varying degrees of acid lability, allowing for even finer control in multi-step syntheses. vaia.com More recently, the development of photolabile trityl-based protecting groups has emerged, which can be removed by irradiation with light, offering another layer of orthogonality in complex synthetic strategies. acs.orgnih.govresearchgate.netacs.org This continuous innovation underscores the enduring importance of the trityl scaffold in organic synthesis.

Scope and Current Research Trajectories Involving this compound

The utility of this compound extends beyond its traditional role in peptide synthesis. Current research is actively exploring its application in diverse and advanced fields, including drug delivery, nanotechnology, and materials science.

Detailed Research Findings:

Recent studies have demonstrated the use of this compound in the synthesis of novel derivatives of biologically active compounds. For instance, it has been employed to create thiolated derivatives of the anticancer drug abiraterone (B193195). mdpi.com In this work, the thiol group, introduced via this compound, facilitates the anchoring of the drug onto gold surfaces, opening avenues for targeted drug delivery systems. mdpi.com The synthesis involves the esterification of abiraterone with this compound, followed by the deprotection of the trityl group to reveal the reactive thiol. mdpi.com

In the field of materials science, 2-(Tritylthio)ethanamine, a derivative of this compound, has been used as an initiator for the synthesis of zwitterionic polypeptides. pku.edu.cn These polymers are designed to create non-fouling surfaces that resist the attachment of cells and bacteria, a critical property for biomedical implants and devices. The trityl-protected thiol at the end of the polymer chain allows for its attachment to gold surfaces. pku.edu.cn

Furthermore, research into the synthesis of dithiodiglycolic acid derivatives for the inhibition of the enzyme thioredoxin reductase (TrxR), a target in cancer therapy, utilizes this compound as a key starting material. nih.govresearchgate.net In these studies, this compound is first converted to a corresponding acetamide (B32628), which is then deprotected to yield a thiol that can be coupled to form the desired disulfide compounds. nih.govresearchgate.net A 2023 study also highlighted the use of this compound in the synthesis of a paclitaxel (B517696) prodrug designed for combined therapy in triple-negative breast cancer. acs.org

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(tritylsulfanyl)acetic acid | nih.gov |

| Molecular Formula | C21H18O2S | nih.gov |

| Molecular Weight | 334.4 g/mol | nih.gov |

| CAS Number | 34914-36-8 | nih.gov |

| Appearance | Powder | bldpharm.com |

| Melting Point | 146-148 °C | tebubio.com |

| InChIKey | RYRPHZROJNDXEV-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of 2-(Tritylthio)acetamide Derivatives

| Starting Material | Reagent | Product | Yield | Source |

| This compound | Pyrrolidine, 1,1'-Carbonyldiimidazole (B1668759) (CDI) | 1-(Pyrrolidin-1-yl)-2-(tritylthio)ethan-1-one | 75% | nih.gov |

| 2-(Tritylthio)ethanamine Hydrochloride | Bromoacetyl bromide, Triethylamine (B128534) | 2-(2-(Tritylthio)ethylamino)-N-(2-(tritylthio)ethyl)acetamide | 58% | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-tritylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRPHZROJNDXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401163 | |

| Record name | 2-(tritylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34914-36-8 | |

| Record name | 2-(tritylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tritylthio Acetic Acid

Established Synthetic Pathways and Refinements

Condensation Reactions Involving Thioglycolic Acid and Trityl Halides

The reaction between a salt of thioglycolic acid and a trityl halide, such as trityl chloride, represents a direct and common method for the synthesis of 2-(tritylthio)acetic acid. This nucleophilic substitution reaction is typically carried out in a suitable solvent. The thiolate anion, generated by deprotonating thioglycolic acid with a base, acts as the nucleophile, attacking the electrophilic carbon of the trityl halide and displacing the halide ion.

Refinements to this method often focus on the choice of base and solvent to optimize the yield and purity of the product. The reaction is sensitive to moisture, as the trityl halide can react with water to form triphenylmethanol (B194598), an impurity that can be challenging to remove from the final product.

Alternative Routes Utilizing Triphenylmethanol and Mercaptoacetic Acid with Lewis Acid Catalysis

An alternative and frequently employed synthesis route involves the reaction of triphenylmethanol with mercaptoacetic acid (also known as thioglycolic acid) in the presence of a Lewis acid catalyst. whiterose.ac.uk A common procedure involves heating a mixture of distilled mercaptoacetic acid, triphenylmethanol, and glacial acetic acid. To this mixture, a Lewis acid such as boron trifluoride etherate is added, and the reaction is stirred to completion. The product, this compound, precipitates upon pouring the reaction mixture into water and can be collected by filtration. This method can yield the desired product in good amounts, with reports of initial yields around 67%, and further product can be recovered from the filtrate.

Another variation of this acid-catalyzed reaction involves stirring thioglycolic acid and triphenylmethanol in chloroform (B151607) with trifluoroacetic acid (TFA) for one hour. whiterose.ac.uk Purification through repeated recrystallization is necessary to remove the persistent triphenylmethanol impurity. whiterose.ac.uk

Mechanistic Investigations of Reaction Pathways and Transition States

The S-tritylation of thiols, such as mercaptoacetic acid, with triphenylmethanol under acidic conditions proceeds through the formation of a stable trityl carbocation. The acidic catalyst, either a Lewis acid like boron trifluoride etherate or a Brønsted acid like trifluoroacetic acid, protonates the hydroxyl group of triphenylmethanol, leading to the elimination of a water molecule and the generation of the triphenylmethyl (trityl) cation. This carbocation is highly stabilized by resonance due to the three phenyl rings.

The sulfur atom of the thiol group in mercaptoacetic acid then acts as a nucleophile, attacking the electrophilic trityl cation. This step forms the carbon-sulfur bond and results in the protonated form of this compound. A final deprotonation step yields the neutral product. The stability of the trityl carbocation is a key driving force for this reaction. Mechanistic studies on the deprotection of S-tritylated compounds, which is the reverse reaction, often involve the use of a trialkylsilane, such as triethylsilane, which acts as a scavenger for the trityl cation. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, reaction temperature, and the specific catalyst used. For instance, in the Lewis acid-catalyzed reaction of triphenylmethanol and mercaptoacetic acid, glacial acetic acid is a commonly used solvent. The reaction temperature can also be controlled; for example, heating to 70°C before the addition of the catalyst has been reported.

The choice and amount of catalyst are also critical. Boron trifluoride etherate is an effective Lewis acid for this transformation. The reaction time is another parameter that can be optimized; in one reported procedure, the mixture was stirred for 45 minutes at room temperature after the addition of the catalyst. Purification of the crude product is often achieved by recrystallization from a suitable solvent system, such as benzene/hexanes, to remove unreacted starting materials and byproducts like triphenylmethanol.

Interactive Table: Optimization of Synthesis using Triphenylmethanol and Mercaptoacetic Acid

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Boron Trifluoride Etherate | Trifluoroacetic Acid (TFA) whiterose.ac.uk |

| Solvent | Glacial Acetic Acid | Chloroform whiterose.ac.uk |

| Temperature | Heated to 70°C, then Room Temp | Room Temperature whiterose.ac.uk |

| Reaction Time | 45 minutes | 1 hour whiterose.ac.uk |

| Purification | Recrystallization (Benzene/Hexanes) | Repeated Recrystallization whiterose.ac.uk |

| Reported Yield | 67% (initial) + 16% (second crop) | 15% whiterose.ac.uk |

Exploration of Green Chemistry Principles in Synthetic Protocols

While specific studies focusing on "green" synthetic routes for this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to the existing methods. One key aspect is the choice of solvents. For example, replacing chlorinated solvents like chloroform with more environmentally benign alternatives would be a significant improvement. whiterose.ac.uk

Another principle of green chemistry is atom economy. The condensation reaction between triphenylmethanol and mercaptoacetic acid, which produces water as the only byproduct, is inherently more atom-economical than the reaction involving a trityl halide, which generates a salt byproduct. The development of catalytic systems that are more efficient and can be recycled would also contribute to a greener synthesis. Furthermore, minimizing purification steps, such as chromatography, by optimizing the reaction to produce a purer crude product, aligns with green chemistry goals by reducing solvent and material waste. rsc.org The use of flow chemistry could also offer a safer and more sustainable method for the synthesis of such compounds. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Tritylthio Acetic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid functional group in 2-(Tritylthio)acetic acid is a primary site for synthetic modification, readily undergoing reactions such as esterification and amidation. These transformations are fundamental for attaching the thiomethylcarbonyl linker to various molecules of interest, including biologically active compounds. mdpi.com

The esterification of this compound with a range of alcohols is a well-established method for creating ester derivatives. These reactions typically require the use of coupling agents to activate the carboxylic acid and facilitate the nucleophilic attack by the alcohol. Common coupling agents employed for this purpose include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). mdpi.comresearchgate.net

Research has demonstrated the successful esterification of this compound with complex steroid and triterpenoid (B12794562) alcohols, achieving high yields that can range from 70% to 98%. mdpi.comresearchgate.net The choice of coupling agent and reaction conditions is crucial for the efficiency of the esterification process. For instance, the Steglich esterification, which utilizes DCC and DMAP, is a widely used protocol. mdpi.comorgsyn.org

To enhance the efficiency of esterification, particularly with less reactive alcohols, Lewis acids can be employed as catalysts. Studies have shown that the addition of cerium chloride (CeCl₃), a mild and oxophilic Lewis acid, can significantly increase the yield of the esterification reaction between this compound and phenolic compounds. mdpi.com This approach provides a one-step method that avoids the need to prepare more reactive acyl chlorides using hazardous reagents like thionyl chloride. mdpi.com

Table 1: Esterification of this compound with Various Alcohols

| Alcohol Substrate | Coupling System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Diosgenin | EDCI/DMAP | Dichloromethane (B109758) | High | mdpi.comresearchgate.net |

| Tigogenin (B51453) | EDCI/DMAP | Dichloromethane | 54% | mdpi.comresearchgate.net |

| Flumethasone (B526066) | DCC/DMAP | Dichloromethane | High | mdpi.comresearchgate.net |

| Fluticasone (B1203827) Propionate (B1217596) | DCC/DMAP | Dichloromethane | High | mdpi.comresearchgate.net |

| Ursolic Acid Methyl Ester | DCC/DMAP | Dichloromethane | High | mdpi.comresearchgate.net |

| β-Sitosterol | DCC/DMAP | Dichloromethane | High | mdpi.comresearchgate.net |

| Juglone Derivatives | DCC/DMAP/CeCl₃ | Not Specified | Improved Yield | mdpi.com |

Similar to esterification, the carboxylic acid group of this compound can be converted into an amide linkage by reacting with primary or secondary amines. This amidation reaction is a key step in the synthesis of various compounds, including potent histone deacetylase 6 (HDAC6) inhibitors. nih.gov The reaction is typically facilitated by peptide coupling agents.

A general and effective method for synthesizing 2-(tritylthio)acetamides involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like dichloromethane, followed by the addition of the desired amine. nih.gov This procedure yields the corresponding amides in good to excellent yields. nih.gov

Other advanced coupling agents are also utilized. For example, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), in the presence of a base such as diisopropylethylamine (DIPEA), has been successfully used to couple this compound with amine precursors in the synthesis of complex heterocyclic structures. nih.gov The reaction to form the amide bond has been shown to be robust, providing the desired products which can then undergo further transformations, such as the deprotection of the trityl group. mdpi.comnih.gov

Table 2: Coupling Agents for Amidation of this compound

| Amine Substrate Type | Coupling System | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Various Amines | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane (DCM) | 2-(Tritylthio)acetamides | nih.gov |

| Quinoline Precursors | HBTU/DIPEA | Dimethylformamide (DMF) | Quinoline-Based Mercaptoacetamides | nih.gov |

| Indole Precursors | HBTU | Not Specified | Indole-Based Mercaptoacetamides | nih.gov |

| 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Standard Conditions | Not Specified | Amide intermediate | mdpi.com |

Reactivity and Lability of the Trityl Thioether Linkage

The trityl (triphenylmethyl, Trt) group serves as a bulky and acid-labile protecting group for the thiol functionality. researchgate.netrug.nl Its cleavage is a critical step in many synthetic pathways to unmask the thiol for subsequent reactions, such as disulfide bond formation or conjugation. mdpi.com The stability and cleavage of the trityl-sulfur (C-S) bond are highly dependent on the reaction conditions, particularly the nature of the acidic medium.

The deprotection of the S-trityl group is most commonly achieved via acidolysis. researchgate.netresearchgate.net This mechanism involves the protonation of the sulfur atom or, more likely, the formation of the highly stable trityl carbocation (Trt⁺) upon cleavage of the C-S bond. This carbocation is stabilized by the delocalization of the positive charge over the three phenyl rings. The freed thiol can then be obtained. To prevent the re-attachment of the trityl cation to the thiol, a scavenger, such as triethylsilane (Et₃SiH), is often added to the reaction mixture to trap the carbocation. mdpi.comnih.gov

Alternative cleavage mechanisms have also been developed. These include:

Reductive Detritylation: This involves the use of a metal acid catalyst, such as a mercury(II) salt, coupled with a reducing agent like sodium borohydride. This method effectively cleaves trityl thioethers at room temperature. acs.orgacs.orgnih.gov

Oxidative Protocols: Methods such as iodinolysis in a protic solvent like methanol (B129727) can be used for the deprotection of trityl thioethers. researchgate.net

Photocatalytic Cleavage: Visible-light photocatalysis offers a method for cleaving trityl thioethers under pH-neutral conditions, which is orthogonal to many acid-labile protecting groups. researchgate.net

The stability of the trityl group is significantly influenced by the acidity of the medium. Strong Brønsted acids are commonly used for its removal. acs.orgacs.orgnih.gov Trifluoroacetic acid (TFA) is a frequently used reagent, either as a solvent or in stoichiometric amounts in a solvent like dichloromethane (DCM). nih.gov The deprotection reaction with TFA, often in the presence of triethylsilane as a scavenger, is typically rapid, occurring within minutes to a few hours at room temperature. mdpi.comnih.gov

An important aspect of the S-trityl group is its differential stability compared to O-trityl and N-trityl groups. Under certain strong Brønsted acid conditions, N-trityl and O-trityl bonds are cleaved, while the S-trityl group can remain intact. researchgate.netacs.orgacs.orgnih.gov Conversely, trityl ethers are rapidly cleaved even by dilute HCl solutions, whereas the cleavage of trityl amines is dependent on HCl concentration. researchgate.netacs.orgacs.orgnih.gov This differential lability allows for selective deprotection strategies in molecules containing multiple trityl-protected functional groups. For instance, catalysis with Brønsted acids can lead to the cleavage of N- and O-trityl bonds while preserving the S-trityl group. researchgate.netacs.orgacs.orgnih.gov

Lewis acids provide an alternative and often more selective method for cleaving the trityl-sulfur bond. researchgate.netresearchgate.net The trityl cation itself is a Lewis acid catalyst, owing its acidity to a low-lying empty p-orbital. researchgate.net External Lewis acids can catalyze the detritylation by coordinating to the sulfur atom, weakening the C-S bond and facilitating the departure of the trityl carbocation.

Mercury(II) salts, such as HgCl₂ or Hg(OAc)₂, are particularly effective Lewis acids for selective S-detritylation. acs.orgacs.org In contrast to Brønsted acids, catalysis based on mercury salts allows for the deprotection of the thiol function while leaving N-trityl and O-trityl groups unaffected. researchgate.netacs.orgacs.orgnih.gov This selectivity is attributed to the strong affinity of the soft mercury(II) ion for the soft sulfur donor atom. acs.orgacs.org

Other Lewis acids have also been explored. A reagent system containing boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a mild protic acid, and triethylsilane as a reducing agent has been developed for the rapid and mild removal of S-trityl groups. mdpi.comresearchgate.net This combination of a Lewis acid and a mild protic acid can be effective even when other methods fail. mdpi.comresearchgate.net The choice of Lewis acid is critical, as their reactivity and selectivity can vary significantly. msu.educardiff.ac.uk

Oxidative Transformations and Pathways

This compound is a key synthetic intermediate in which the thiol functional group of mercaptoacetic acid is protected by a bulky trityl group. This protection is crucial as it prevents the highly reactive thiol from undergoing premature oxidation or other side reactions. The trityl group can be selectively removed under specific acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (TES), to unmask the free thiol. mdpi.commdpi.comnih.gov This deprotection step is fundamental, as it liberates the thiol functionality, enabling it to participate in a variety of oxidative transformations, most notably the formation of disulfide bonds.

The deprotected thiol derived from this compound is a versatile precursor for the synthesis of both symmetric and asymmetric disulfide-containing molecules. Research has demonstrated that this compound can be first converted into a range of 2-(tritylthio)acetamides via coupling with various amines. nih.govtandfonline.comresearchgate.net Following the removal of the trityl protecting group to yield the corresponding mercaptoacetamides, these thiols can undergo controlled oxidation to form disulfides. nih.govtandfonline.com

The formation of symmetric disulfides is commonly achieved through an iodine-promoted oxidative coupling reaction. nih.govtandfonline.com In this process, the thiol is treated with iodine in a suitable solvent system, often in the presence of a base like triethylamine (B128534) (TEA), which facilitates the formation of the disulfide bond. nih.govtandfonline.com This method has been successfully applied to prepare a series of symmetric dithiodiglycolic acid diamides. nih.gov

The synthesis of these derivatives can be summarized in the following steps:

Amide Formation: this compound is reacted with a desired amine using a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form the corresponding 2-(tritylthio)acetamide. nih.govtandfonline.com

Deprotection (Detritylation): The trityl group is removed from the acetamide (B32628) using a combination of trifluoroacetic acid (TFA) and triethylsilane (TES) to yield the free thiol. mdpi.comnih.govtandfonline.com

Oxidative Coupling: The resulting thiol is oxidized to form the symmetric disulfide. nih.gov

Table 1: Synthesis of Symmetric Disulfides via Oxidation of Thiol Precursors This table details the oxidative coupling step for forming symmetric disulfides from thiol precursors, which are themselves derived from this compound.

| Thiol Precursor | Oxidizing Agent | Base | Product (Symmetric Disulfide) | Yield (%) |

| 2-Mercapto-1-(pyrrolidin-1-yl)ethan-1-one | Iodine (I₂) | Triethylamine (TEA) | 2,2′-Disulfanediylbis(1-(pyrrolidin-1-yl)ethan-1-one) | 75% nih.gov |

Data sourced from Petri et al. (2019). nih.gov

The synthesis of asymmetric (non-symmetric) disulfides requires a more controlled, stepwise approach to prevent the formation of a mixture of symmetric products. One reported method involves reacting a thiol with 1-chlorobenzotriazole (B28376) in dichloromethane at low temperatures. nih.govtandfonline.com A second, different thiol is then added to the reaction mixture, leading to the formation of the desired asymmetric disulfide. tandfonline.com

The chemistry of this compound and its derivatives is intrinsically linked to redox processes, specifically through the thiol-disulfide exchange mechanism. The trityl protecting group plays a passive but critical role by keeping the thiol "dormant" and preventing its participation in redox reactions until its strategic removal. mdpi.comnih.gov Once the free thiol is exposed, it becomes an active participant in the dynamic equilibrium of thiol-disulfide exchange.

Thiol-disulfide exchange is a fundamental reaction in biological and chemical systems, governing processes from protein folding to cellular redox signaling. nih.gov The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. nih.gov In this pathway, a deprotonated thiol (a thiolate anion, RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This leads to the formation of a new disulfide bond and the release of a new thiol, proceeding through a transient, linear trisulfide-like transition state. nih.gov

Beyond the direct SN2 interchange, thiols can be oxidized to disulfides through other pathways involving reactive intermediates. These mechanisms include:

Two-electron oxidation: This can occur via a sulfenic acid (RSOH) intermediate, which rapidly reacts with another thiol molecule to form a disulfide and water. nih.gov

One-electron oxidation: This pathway generates a highly reactive thiyl radical (RS•). Two thiyl radicals can then combine to form a disulfide bond. nih.gov

The derivatives of this compound have been specifically designed and synthesized to interact with biological redox systems. For instance, dithiodiglycolic acid derivatives prepared from this precursor have been investigated as inhibitors of human thioredoxin reductase (TrxR1). nih.govtandfonline.com TrxR1 is a critical enzyme that maintains the cellular redox balance by reducing thioredoxin, making it a significant target in cancer therapy. nih.govtandfonline.com The ability of these synthetic disulfides to engage in thiol-disulfide exchange with the enzyme's active site is central to their mechanism of action, underscoring the pivotal role of this compound as a starting point for creating redox-active molecules. nih.gov

2 Tritylthio Acetic Acid As a Versatile Protecting Group in Organic Synthesis

Fundamental Principles of Trityl Thiol Protection

The effectiveness of the trityl group in protecting thiols is rooted in its unique structural and electronic characteristics. These factors are key to understanding its application in multifaceted synthetic strategies.

Steric Hindrance and Electronic Effects in Protection Strategy

The trityl group is characterized by its significant steric bulk, arising from the three phenyl rings attached to a central carbon atom. fiveable.meresearchgate.net This large size provides a substantial physical barrier, effectively shielding the protected thiol group from reacting with other reagents. This steric hindrance is a primary factor in its ability to selectively protect less hindered primary thiols over more sterically congested secondary or tertiary thiols. fiveable.me

From an electronic standpoint, the stability of the trityl cation plays a crucial role. total-synthesis.com The three phenyl rings delocalize the positive charge that forms upon cleavage, making the trityl group highly susceptible to removal under acidic conditions. total-synthesis.com This inherent acid lability is a key feature that dictates the conditions for its deprotection. The stability of this cation can be further modulated by introducing electron-donating or electron-withdrawing groups on the phenyl rings. For instance, a p-methoxy substituent increases the stability of the trityl cation, making the protecting group even more acid-labile and facilitating its removal under milder conditions. total-synthesis.com

Orthogonality with Other Protecting Groups in Multi-Functional Systems

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount. wikipedia.orgorganic-chemistry.org This concept is known as orthogonality. organic-chemistry.orgiris-biotech.de The S-trityl group is a key player in orthogonal protection schemes due to its distinct cleavage conditions. wikipedia.orgsigmaaldrich.com

For example, the S-trityl group is readily cleaved by acid, while other common protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group used for amines, are removed under basic conditions. organic-chemistry.orgiris-biotech.de This allows for the selective deprotection of either the thiol or the amine without affecting the other. Similarly, the S-trityl group can be removed in the presence of tert-butyl (tBu) based protecting groups, which also require acidic conditions for cleavage but are generally more robust. sigmaaldrich.compeptide.com By carefully controlling the acid strength and reaction conditions, it is possible to selectively remove the trityl group while leaving tBu ethers or esters intact. total-synthesis.comsigmaaldrich.com This orthogonality is crucial in methodologies like solid-phase peptide synthesis (SPPS), where precise control over the sequence of deprotection steps is necessary. ontosight.aiwikipedia.orgalbany.edu

Advanced Deprotection Strategies and Selectivity

The removal of the S-trityl protecting group, or deprotection, is a critical step in synthetic sequences. A variety of methods have been developed to achieve this transformation, offering a range of selectivities to accommodate different substrates and synthetic goals.

Brønsted Acid-Catalyzed Deprotection (e.g., Trifluoroacetic Acid, Acetic Acid, Formic Acid)

The most common method for cleaving the S-trityl bond is through the use of Brønsted acids. total-synthesis.comnih.govresearchgate.net The mechanism involves protonation of the sulfur atom, which weakens the carbon-sulfur bond and facilitates the departure of the highly stable trityl cation. total-synthesis.com

Trifluoroacetic acid (TFA) is a strong acid frequently employed for this purpose, often in a solution with scavengers like triethylsilane (Et3SiH) to capture the liberated trityl cation and prevent side reactions. peptide.comcommonorganicchemistry.comacs.orgresearchgate.netmdpi.com Studies have shown that TFA can effectively remove the S-trityl group, even in complex molecules like peptides. peptide.comnih.gov For instance, a reagent system of TFA in the presence of Et3SiH has been used to cleanly remove the S-trityl group without affecting other sensitive functionalities like azido (B1232118) groups. researchgate.net

Milder acids such as acetic acid and formic acid can also be utilized for deprotection, offering a higher degree of selectivity. total-synthesis.com These weaker acids can often cleave the S-trityl group while leaving other acid-sensitive groups, such as tert-butyldimethylsilyl (TBS) ethers, intact. total-synthesis.com An experimental procedure using cold 97+% formic acid for 3 minutes has been reported for the successful deprotection of a trityl-protected compound. total-synthesis.com

The choice of Brønsted acid and reaction conditions can be tailored to the specific substrate and the other protecting groups present in the molecule, allowing for a high degree of control over the deprotection process.

| Acid | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 95% TFA/water (v/v) peptide.com; TFA with scavengers (e.g., triethylsilane) researchgate.netresearchgate.net | Strong acid, effective for complete deprotection. commonorganicchemistry.com Use of scavengers is recommended. total-synthesis.com |

| Formic Acid | Cold (e.g., 97+%) total-synthesis.com | Milder than TFA, can offer selectivity over other acid-labile groups. total-synthesis.com |

| Acetic Acid | Aqueous acetic acid peptide.com | Can be used for selective deprotection in the presence of more robust acid-labile groups. total-synthesis.com |

Lewis Acid-Mediated Cleavage for Sensitive Substrates

In cases where substrates are sensitive to strong Brønsted acids, Lewis acids provide a milder alternative for S-trityl deprotection. total-synthesis.comresearchgate.net The mechanism involves coordination of the Lewis acid to the sulfur atom, which polarizes the C-S bond and facilitates its cleavage. total-synthesis.com

A variety of Lewis acids have been employed for this purpose, including boron trifluoride etherate (BF3·Et2O), copper(II) triflate (Cu(OTf)2), and indium tribromide. researchgate.netresearchgate.net For example, a three-component reagent system consisting of a Lewis acid like BF3·Et2O, a mild protic acid such as hexafluoroisopropanol (HFIP), and a reducing agent like triethylsilane has been developed for the rapid and mild removal of S-trityl groups. researchgate.net This method is compatible with other sensitive protecting groups like acetyl, silyl, and Fmoc groups. researchgate.net Antimony trichloride (B1173362) has also been shown to be an efficient and selective reagent for the cleavage of trityl ethers. researchgate.net

Lewis acid-mediated deprotection offers a valuable alternative for sensitive substrates, expanding the toolkit available to synthetic chemists for the strategic removal of the S-trityl group.

| Lewis Acid | Typical Conditions | Notes |

| Boron Trifluoride Etherate (BF3·Et2O) | With HFIP and Et3SiH researchgate.net | Part of a three-component system for mild deprotection. researchgate.net |

| Copper(II) Triflate (Cu(OTf)2) | With HFIP and Et3SiH researchgate.net | Another option within the three-component system. researchgate.net |

| Indium Tribromide | Catalytic amount in aqueous acetonitrile (B52724) researchgate.net | Chemoselective cleavage compatible with various functional groups. researchgate.net |

| Antimony Trichloride | Catalytic amount researchgate.net | Mild and efficient for selective hydrolysis of trityl ethers. researchgate.net |

Chemo- and Regioselective Considerations in Deprotection Protocols

The strategic removal of a protecting group in the presence of other similar or different functional groups is a hallmark of sophisticated organic synthesis. The S-trityl group offers several opportunities for chemo- and regioselective deprotection.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key example is the selective deprotection of S-trityl groups in the presence of N-trityl or O-trityl groups. nih.govacs.org Catalysis with Brønsted acids tends to cleave N- and O-trityl bonds while leaving the S-trityl group intact. nih.govacs.org Conversely, methods employing mercury salts can selectively deprotect the thiol function while preserving N- and O-trityl groups. nih.govacs.org This differential reactivity is attributed to the different affinities of the heteroatoms for H+ and HgX+. nih.govacs.org

Regioselectivity , the control of reaction at a particular position in a molecule, can also be achieved. For instance, in a molecule with multiple thiol groups protected by trityl groups with different electronic properties (e.g., trityl vs. methoxytrityl), it is possible to selectively remove the more acid-labile group under carefully controlled acidic conditions. researchgate.net The methoxytrityl (Mmt) group, being more electron-rich, is more susceptible to acid-catalyzed cleavage than the standard trityl group. researchgate.net

These selective deprotection strategies underscore the versatility of the S-trityl protecting group, enabling chemists to navigate complex synthetic pathways with precision.

Strategic Application in Peptide and Biomolecule Synthesis

The strategic use of 2-(tritylthio)acetic acid in the synthesis of complex organic molecules, particularly peptides and other biomolecules, is centered on its function as a robust protecting group for thiol moieties. The trityl (triphenylmethyl, Trt) group provides steric bulk and is stable under a variety of reaction conditions, yet it can be selectively removed under specific, typically acidic, conditions. This allows for the precise and controlled unmasking of the thiol group at a desired stage in a multi-step synthesis.

In the realm of peptide chemistry, the protection of the thiol side chain of cysteine residues is crucial to prevent unwanted side reactions, such as oxidation to disulfides or alkylation, during peptide chain elongation. The trityl group is a favored choice for this purpose. rug.nl Thiol groups must be protected during peptide coupling, and the trityl group is advantageous because it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane (Et3SiH). rug.nlmdpi.com

During Solid-Phase Peptide Synthesis (SPPS), the trityl protecting group on a cysteine residue remains intact during the repetitive steps of Fmoc (9-fluorenylmethyloxycarbonyl) group removal by piperidine, a moderate base. rug.nl This orthogonality is a key feature of its strategic application. An alternative strategy involves incorporating this compound at the N-terminus of a peptide, which can then be used to induce cyclization. albany.edu

Beyond standard peptide synthesis, this compound serves as a versatile reagent for introducing a protected thiol group onto a wide range of biologically active compounds. This is typically achieved through an esterification or amidation reaction between the carboxylic acid of this compound and a hydroxyl or amino group on the target biomolecule. The subsequent deprotection of the trityl group unmasks the thiol, making the modified biomolecule available for further conjugation, such as attachment to gold nanoparticles or other surfaces. mdpi.com

Research has demonstrated a two-step process for creating thiol-containing derivatives of various bioactive compounds. mdpi.comresearchgate.net The first step involves the coupling of the biomolecule with this compound, followed by the removal of the trityl protecting group. mdpi.comresearchgate.net This methodology has been successfully applied to a variety of complex molecules. mdpi.com

For instance, the synthesis of thiol derivatives of compounds like flumethasone (B526066) and fluticasone (B1203827) propionate (B1217596) involves an initial esterification with this compound, followed by deprotection. mdpi.com The general scheme for this process is outlined below.

Table 1: Synthesis of Trityl-Protected Biomolecule Esters Data sourced from MDPI (2020) mdpi.com

| Starting Biomolecule | Coupling Reagent | Product | Yield |

|---|---|---|---|

| Diosgenin | DCC | Diosgenin 2-(tritylthio)acetate | 70% |

| Tigogenin (B51453) | DCC | Tigogenin 2-(tritylthio)acetate | 54% |

| Flumethasone | EDCI | Flumethasone 2-(tritylthio)acetate | 98% |

| Fluticasone Propionate | EDCI | Fluticasone Propionate 2-(tritylthio)acetate | 95% |

| Ursolic Acid Methyl Ester | DCC | Ursolic Acid Methyl Ester 2-(tritylthio)acetate | 85% |

| β-Sitosterol | DCC | β-Sitosterol 2-(tritylthio)acetate | 92% |

Following the successful coupling, the trityl group is removed to yield the final thiol derivative.

Table 2: Deprotection to Yield Final Thiol Derivatives Data sourced from MDPI (2020) mdpi.com

| Trityl-Protected Ester | Deprotection Reagents | Final Product | Yield |

|---|---|---|---|

| Diosgenin 2-(tritylthio)acetate | TFA / Et3SiH | Diosgenin thiol derivative | 51% |

| Tigogenin 2-(tritylthio)acetate | TFA / Et3SiH | Tigogenin thiol derivative | 65% |

| Flumethasone 2-(tritylthio)acetate | TFA / Et3SiH | Flumethasone thiol derivative | 93% |

| Fluticasone Propionate 2-(tritylthio)acetate | TFA / Et3SiH | Fluticasone Propionate thiol derivative | 89% |

| Ursolic Acid Methyl Ester 2-(tritylthio)acetate | TFA / Et3SiH | Ursolic Acid Methyl Ester thiol derivative | 85% |

| β-Sitosterol 2-(tritylthio)acetate | TFA / Et3SiH | β-Sitosterol thiol derivative | 91% |

Similarly, this compound is used to synthesize amide derivatives. Trityl-protected thioacetic acid can be activated with 1,1′-carbonyldiimidazole (CDI) to form amides with various amines in good to excellent yields. tandfonline.com Subsequent removal of the trityl group with TFA and a scavenger yields the corresponding free thiols. tandfonline.com This strategy has been employed in the synthesis of mercaptoacetamide-based HDAC inhibitors. nih.gov

The application of this compound extends to the synthesis of modified oligonucleotides. Researchers have developed methods for the synthesis of 5´-S-tritylthio-3´-O-ribonucleoside phosphoramidites, which are then incorporated into oligoribonucleotides (ORNs) to create site-specific 5´-S-phosphorothiolate linkages. nih.gov This highlights the crucial role of this compound and its derivatives in creating complex, modified biomolecules for biochemical and therapeutic investigations.

Applications of 2 Tritylthio Acetic Acid in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

The strategic importance of 2-(tritylthio)acetic acid lies in its ability to serve as a foundational component for synthesizing intricate molecular structures. The trityl group provides robust protection for the thiol, preventing unwanted side reactions while the carboxylic acid moiety is manipulated. This protecting group can be selectively removed under mild acidic conditions, unmasking the reactive thiol for subsequent transformations.

The introduction of sulfur atoms into organic frameworks is crucial for developing new pharmaceuticals and materials, as sulfur-containing heterocycles are common motifs in biologically active compounds. digitellinc.com this compound serves as a key precursor for these structures. For instance, in the synthesis of thiol derivatives of the bioactive compound capecitabine (B1668275), deprotection of the trityl group under acidic conditions, followed by treatment with HCl, leads to an intramolecular cyclization. mdpi.com This reaction results in the formation of a spiro-compound featuring an oxothiazolidine ring, a sulfur-containing heterocyclic system. mdpi.com The reaction proceeds through a thiol-group intermediate that adds to a tautomeric imine bond within the capecitabine derivative, demonstrating the utility of this compound in creating complex heterocyclic frameworks. mdpi.com

In medicinal chemistry, this compound is employed as a precursor to generate novel molecules with potential therapeutic applications. The synthesis of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a critical side-chain for fourth-generation cephem antibiotics like cefozopran, highlights the utility of acetic acid derivatives in creating potent bioactive scaffolds. nih.gov

Furthermore, research has shown that derivatives of natural products synthesized using this compound exhibit significant biological activity. For example, diosgenyl and tigogenin (B51453) analogs with an opened F-ring, formed during the deprotection of the trityl group, have demonstrated high biological activity. mdpi.comnih.gov This strategic modification of natural product scaffolds opens avenues for developing new therapeutic agents.

| Bioactive Scaffold/Derivative | Precursor Compound | Application/Significance |

| Oxothiazolidine ring system | Capecitabine derivative | Construction of complex sulfur-containing heterocycles. mdpi.com |

| Opened F-ring diosgenyl analogs | Diosgenin | Exhibit high biological activity. mdpi.comnih.gov |

| Opened F-ring tigogenin analogs | Tigogenin | Exhibit high biological activity. mdpi.comnih.gov |

| (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid | 3-Amino-5-methoxyisoxazole | Key side-chain for fourth-generation cephem antibiotics. nih.gov |

Functionalization and Conjugation of Biological Macromolecules

The ability to modify natural products and biopolymers is essential for enhancing their therapeutic properties and creating tools for biological studies. This compound provides a linker that can be attached to various macromolecules, introducing a protected thiol group for further conjugation.

This compound is effectively used to derivatize a range of natural products containing hydroxyl groups, including steroids, triterpenoids, and flavonoids. The carboxylic acid group of this compound reacts with the hydroxyl groups of these compounds through an esterification reaction, typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). mdpi.comnih.gov This process yields trityl-protected thiol derivatives in moderate to high yields. mdpi.comnih.gov

This methodology has been successfully applied to a variety of complex natural products. mdpi.comnih.gov For instance, the flavonoid genistein (B1671435) was successfully esterified using this method in a single step with the addition of CeCl₃. nih.gov The subsequent removal of the trityl protecting group provides the final thiol-containing derivatives. mdpi.comnih.gov

| Compound Derivatized | Compound Class | Coupling Agent | Yield of Trityl-Protected Ester |

| Diosgenin | Steroid | EDCI/DCC | High (70-98%) |

| Tigogenin | Steroid | EDCI/DCC | 54% |

| Flumethasone (B526066) | Steroid | EDCI/DCC | High (70-98%) |

| Fluticasone (B1203827) propionate (B1217596) | Steroid | EDCI/DCC | High (70-98%) |

| Ursolic acid methyl ester | Triterpenoid (B12794562) | EDCI/DCC | High (70-98%) |

| β-Sitosterol | Steroid | EDCI/DCC | High (70-98%) |

| Genistein | Flavonoid | DCC with CeCl₃ | 40% |

In peptide and protein chemistry, the introduction of thiol groups is a key strategy for bioconjugation, allowing for site-specific labeling with probes, drugs, or other molecules. The synthesis of peptides containing a free thiol group can be challenging. This compound is proposed as a reagent to modify the N-terminus of a peptide. albany.edu The trityl group is a suitable protecting group for the thiol moiety during solid-phase peptide synthesis (SPPS), a standard method for assembling peptides on a solid support. albany.edunih.gov After the peptide chain is assembled, the trityl group can be cleaved to reveal the free thiol, which can then be used for cyclization or conjugation reactions. This approach is analogous to the synthesis of thiol-modified peptide nucleic acids (PNAs), where orthogonally protected monomers are used to introduce thiol functionalities for post-assembly conjugation. researchgate.net

Role in Polymer Chemistry and Functional Material Development

The unique properties of this compound and its derivatives extend to the field of materials science, particularly in the development of functional polymers and nanomaterials. Research has focused on developing methodologies to attach a thiomethylcarbonyl linker to biologically active compounds to create substrates for nanotechnology applications. nih.gov Specifically, these thiol-containing derivatives are considered promising substrates for gold nanoparticle (AuNPs)-based drug delivery systems. nih.gov The thiol group can form a strong bond with the gold surface, allowing for the stable attachment of therapeutic agents to the nanoparticles.

While direct applications of this compound in polymer synthesis are not extensively documented, related thioacetic acid compounds play a significant role in polymer chemistry. For example, 2-(ethoxycarbonothioylthio)acetic acid functions as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. nih.gov These agents are crucial for controlled radical polymerization techniques, enabling the synthesis of polymers with well-defined architectures and functionalities. nih.gov This suggests the potential for derivatives of this compound to be adapted for similar roles in creating advanced functional polymers.

Synthesis of Thiol-Functionalized Aliphatic Polyesters

Aliphatic polyesters are a significant class of biodegradable and biocompatible polymers used in biomedical applications. The introduction of functional groups, such as thiols, along the polyester (B1180765) backbone enhances their utility, allowing for subsequent modifications like crosslinking or drug conjugation. This compound serves as a key building block for creating such functionalized polyesters.

The synthesis typically involves a multi-step approach. First, this compound is used to prepare a functionalized cyclic ester monomer. This can be achieved by reacting it with a suitable diol. This new monomer, bearing the trityl-protected thiol side chain, is then copolymerized with other cyclic ester monomers, such as ε-caprolactone or lactide, through ring-opening polymerization (ROP). The bulky trityl group effectively protects the thiol functionality from interfering with the polymerization process. Following polymerization, the trityl protecting groups are removed from the resulting polyester, often using a reagent system like trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), to yield a linear aliphatic polyester with pendant-free thiol groups. nih.govresearchgate.net

Table 1: Synthetic Strategy for Thiol-Functionalized Polyesters

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Monomer Synthesis | Esterification of a diol with this compound to form a functionalized cyclic ester monomer. | Diol, Coupling Agents (e.g., DCC, EDCI) | To create a polymerizable monomer containing a protected thiol group. |

| 2. Polymerization | Ring-opening polymerization (ROP) of the functionalized monomer with other cyclic esters (e.g., ε-caprolactone). | Catalyst (e.g., Sn(Oct)₂), Heat | To form a high molecular weight aliphatic polyester with protected thiol side chains. |

| 3. Deprotection | Cleavage of the trityl group from the polymer backbone. | Trifluoroacetic Acid (TFA), Triethylsilane (Et₃SiH) | To expose the reactive pendant thiol groups for further modification. |

Development of Degradable Polymeric Systems with Pendant Thiol Groups

The development of degradable polymers featuring pendant thiol groups is driven by their potential in drug delivery and tissue engineering. The polyester backbone ensures the system is hydrolytically degradable, while the thiol groups provide sites for post-polymerization modification. researchgate.netmaastrichtuniversity.nl These reactive handles allow for the covalent attachment of therapeutic agents or the formation of cross-linked networks.

Polymers synthesized using this compound as a precursor are well-suited for these applications. The pendant thiol groups can undergo several key reactions:

Disulfide Crosslinking: Under mild oxidative conditions, the thiol groups can form disulfide bonds with each other, leading to the formation of a cross-linked polymer network. This process is often used to create degradable hydrogels, which can encapsulate cells or drugs. nih.gov

Thiol-Maleimide Conjugation: Thiols react efficiently and specifically with maleimide (B117702) groups, a common strategy for conjugating peptides, proteins, or small molecule drugs to the polymer scaffold. thermofisher.com

Thiol-Ene "Click" Chemistry: The reaction of thiols with alkenes (enes) provides another highly efficient method for polymer modification and functionalization. researchgate.net

These modifications impart advanced properties to the degradable polyester systems, such as enhanced mucoadhesion, in situ gelling capabilities, and controlled release of bioactive molecules. nih.govmdpi.com

Table 2: Properties and Applications of Degradable Polymers with Pendant Thiols

| Property/Application | Description | Underlying Chemistry |

|---|---|---|

| Hydrogel Formation | The polymers can form three-dimensional, water-swollen networks for drug delivery or as tissue scaffolds. | Inter-chain disulfide bond formation (crosslinking). |

| Bioconjugation | Covalent attachment of drugs, peptides, or targeting ligands to the polymer backbone. | Thiol-maleimide addition, thiol-ene reactions, or disulfide exchange. |

| Mucoadhesion | Enhanced adhesion to mucosal surfaces due to the formation of disulfide bonds with cysteine-rich mucins in mucus. mdpi.com | Thiol/disulfide exchange reaction with mucus glycoproteins. |

| Controlled Release | The attached drug can be released as the polymer matrix degrades or when disulfide-linked drugs are cleaved in a reductive environment. | Hydrolysis of the polyester backbone; reduction of disulfide bonds. |

Linker Chemistry for Immobilization and Surface Modification Studies

This compound is a valuable reagent in linker chemistry, particularly for the immobilization of molecules onto surfaces for applications in biosensors, diagnostic arrays, and affinity chromatography. researchgate.netnih.gov It functions as a heterobifunctional linker building block, allowing for the sequential attachment of a molecule of interest and subsequent anchoring to a surface.

The process involves two main stages. First, the carboxylic acid group of this compound is coupled to a target molecule (e.g., a peptide or small-molecule probe) that has a free amine or hydroxyl group, forming a stable amide or ester bond. nih.gov This reaction attaches the trityl-protected thiol moiety to the target molecule. In the second stage, the trityl group is cleaved to unmask the free thiol. This terminal thiol group then acts as a specific attachment point for immobilization onto a complementary reactive surface. Common surfaces include gold (which has a high affinity for thiols) or surfaces functionalized with sulfhydryl-reactive groups like maleimides or haloacetyls. thermofisher.comnih.gov This strategic approach allows for the controlled and oriented immobilization of biomolecules, which is often crucial for their function. researchgate.net

Table 3: Steps for Using this compound in Linker Chemistry

| Step | Description | Key Functional Groups Involved |

|---|---|---|

| 1. Coupling to Molecule | The carboxylic acid of this compound is reacted with an amine or alcohol on the target molecule. | Carboxylic Acid (-COOH), Amine (-NH₂) or Hydroxyl (-OH) |

| 2. Deprotection | The trityl protecting group is selectively removed to expose the sulfhydryl group. | Trityl Thioether (Tr-S-), Sulfhydryl (-SH) |

| 3. Immobilization | The molecule, now equipped with a free thiol, is anchored to a prepared surface. | Sulfhydryl (-SH), Surface (e.g., Gold, Maleimide-functionalized) |

Derivatization and Analog Synthesis of 2 Tritylthio Acetic Acid for Specific Research Objectives

Synthesis and Evaluation of Amide Derivatives for Biological Inquiry

The carboxylic acid moiety of 2-(tritylthio)acetic acid is readily converted to an amide via standard coupling reactions with primary or secondary amines. This straightforward derivatization allows for the incorporation of the trityl-protected thiol into a wide array of molecular scaffolds for biological investigation.

A notable example involves the reaction of this compound with the amino group of 5,11-dimethyl-5H-indolo[2,3-b]quinoline under standard conditions, which affords the corresponding amide product in a high yield of 95%. nih.gov This amide can then undergo deprotection of the trityl group using a trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) system to yield the free thiol derivative. nih.gov The stability of the amide bond during this acidic deprotection step is a key advantage of this synthetic strategy. nih.gov

Another derivative, (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid, serves as an example of a peptide-like amide. In this structure, the tritylthio group provides significant steric protection to the cysteine residue, a feature that distinguishes it from simpler analogs like (R)-2-Amino-3-(methylthio)propanoic acid. This steric bulk can influence the molecule's interaction with biological targets by preventing unwanted reactions with electrophiles. The evaluation of such amide derivatives often involves comparing their structural features and potential biological relevance to analogs with different thioether modifications or peptide backbones.

Table 1: Synthesis of an Amide Derivative of this compound

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| This compound | 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Amide derivative (27) | 95% nih.gov |

Preparation of Ester and Thioester Derivatives and Their Transformations

Analogous to amide synthesis, this compound can be esterified by reacting it with various alcohols. This method has been successfully employed to attach the trityl-protected thiol linker to complex, biologically active molecules. The coupling is typically facilitated by dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). nih.gov

This esterification has been performed with a range of natural products and steroids, affording the desired ester derivatives in yields from moderate to excellent (54% to 98%). nih.gov A key transformation of these ester derivatives is the subsequent removal of the trityl protecting group. This is commonly achieved under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (Et3SiH), to release the free thiol. nih.govsmolecule.com This two-step process provides a versatile method for introducing a reactive thiol group into a target molecule. nih.gov

The synthesis of thioesters from this compound follows similar principles of carboxylic acid activation. General methods for thioester formation include the condensation of a carboxylic acid and a thiol using a dehydrating agent like DCC. wikipedia.org While direct synthesis of a thioester from this compound itself is less commonly detailed, the trityl thiol moiety is used in the enantioselective preparation of thioesters, highlighting the relevance of the trityl group in thioester chemistry. researchgate.net The primary transformation for these derivatives is hydrolysis, which cleaves the ester or thioester bond, regenerating the carboxylic acid and the corresponding alcohol or thiol. wikipedia.org

Table 2: Synthesis of Ester Derivatives from this compound

| Alcohol Substrate | Coupling Agent | Yield of Trityl-Protected Ester |

|---|---|---|

| Diosgenin | EDCI/DCC | 70-98% nih.gov |

| Tigogenin (B51453) | EDCI/DCC | 54% nih.gov |

| Flumethasone (B526066) | EDCI/DCC | 70-98% nih.gov |

| Fluticasone (B1203827) propionate (B1217596) | EDCI/DCC | 70-98% nih.gov |

| Ursolic acid methyl ester | EDCI/DCC | 70-98% nih.gov |

| β-Sitosterol | EDCI/DCC | 70-98% nih.gov |

Design and Synthesis of Novel Analogs for Ligand Development

The bifunctional nature of this compound makes it a theoretically attractive building block for designing more complex ligands for specialized applications, such as medical imaging and biosensing.

In the field of nuclear medicine, chelating agents are essential for binding radiometals like Gallium-68 (⁶⁸Ga) to targeting molecules for positron emission tomography (PET). While the literature details various chelators, there are no specific, documented examples of this compound being directly used to synthesize precursors for ⁶⁸Ga-labeling agents. However, its structure offers a rational basis for such a design. The carboxylic acid group provides a handle for conjugation to a known chelator framework, while the protected thiol could serve as an additional donor atom in a multidentate ligand system after deprotection, or as a site for further modification.

The development of biosensors often relies on the stable immobilization of probe molecules onto a transducer surface. Linkers with terminal thiol groups are widely used for this purpose, as they form strong, self-assembled monolayers (SAMs) on gold surfaces. nih.govscholaris.ca Although no direct application of this compound as a linker in a biosensor has been reported in the reviewed literature, its potential is clear. The carboxylic acid can be used to attach the molecule to a biological probe (e.g., an antibody or aptamer). Subsequent deprotection of the trityl group would expose the thiol, which could then be used to anchor the entire probe-linker conjugate to a gold electrode or nanoparticle, forming the sensing interface. nih.govscholaris.ca

Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is heavily influenced by its key structural components.

The Trityl Group : The most significant feature is the bulky trityl (triphenylmethyl) group. Its large size provides exceptional steric hindrance, effectively protecting the sulfur atom from participating in unwanted side reactions, such as oxidation to disulfides. smolecule.com This steric protection is superior to that of smaller alkyl groups like methyl. The stability of the trityl cation, which is formed as a leaving group during deprotection, is a key thermodynamic driver for its removal under acidic conditions. total-synthesis.com

The Carboxylic Acid Group : The reactivity of the carboxylic acid in forming amides and esters is generally high. However, it can be influenced by the structure of the coupling partner. For example, attempts to esterify this compound with genistein (B1671435), a polyphenol, were unsuccessful. nih.gov This was attributed to the lower nucleophilicity of the phenolic hydroxyl groups in genistein and potential interference from intramolecular hydrogen bonding, demonstrating that substrate electronics and structure can significantly impact derivatization efficiency. nih.gov

The Thioether Linkage : The S-C bond of the thioether is stable to the conditions used for amide and ester formation. The cleavage of the S-Trityl bond is the most important reaction, typically requiring acid. total-synthesis.comresearchgate.net The choice of acid (e.g., TFA, formic acid) and the presence of a cation scavenger (e.g., triethylsilane) are critical for achieving clean and efficient deprotection without degrading other sensitive functional groups within the molecule. nih.govtotal-synthesis.com

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(Tritylthio)acetic acid. Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity of atoms within the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the trityl group, the methylene (B1212753) protons adjacent to the sulfur atom, and the acidic proton of the carboxyl group. The bulky trityl group's fifteen protons typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The two methylene (–CH₂–) protons would be expected to produce a singlet at around 3.3 ppm, shifted downfield due to the influence of the adjacent sulfur and carboxyl groups. The carboxylic acid proton (–COOH) is expected to be a broad singlet at a significantly downfield chemical shift (typically >10 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would include the carboxyl carbon (C=O) around 170-175 ppm, the quaternary carbon of the trityl group bonded to sulfur at approximately 67 ppm, and the methylene carbon (–CH₂–) signal around 35-40 ppm. The aromatic carbons of the three phenyl rings would produce a set of signals in the 126-145 ppm range.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, although for this molecule, significant coupling is not expected between the distinct proton groups. An HSQC spectrum is particularly valuable as it correlates each proton signal with its directly attached carbon atom, confirming the assignment of the –CH₂– group, for instance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Trityl Phenyl | ¹H | 7.20 - 7.50 | Multiplet |

| Methylene (-S-CH₂-) | ¹H | ~3.3 | Singlet |

| Carboxyl (-COOH) | ¹H | >10 | Broad Singlet |

| Trityl Phenyl | ¹³C | 126 - 130 (CH), 144-145 (C-ipso) | - |

| Trityl Quaternary | ¹³C | ~67 | - |

| Methylene (-S-CH₂-) | ¹³C | 35 - 40 | - |

| Carboxyl (-COOH) | ¹³C | 170 - 175 | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (HRMS-ESI-qTOF)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry with Electrospray Ionization and a Quadrupole Time-of-Flight analyzer (HRMS-ESI-qTOF) provides highly accurate mass measurements.

For this compound (C₂₁H₁₈O₂S), the calculated monoisotopic mass is 334.1028 Da. HRMS analysis would confirm this mass with high precision (typically within 5 ppm), thereby verifying the elemental formula. uni.lunih.gov ESI is a soft ionization technique that typically allows for the observation of the intact molecular ion, often as adducts such as [M+H]⁺ (m/z 335.1100), [M+Na]⁺ (m/z 357.0920), or in negative ion mode as [M-H]⁻ (m/z 333.0955). uni.lu

Fragmentation analysis, often performed via tandem MS (MS/MS), provides insight into the molecule's structure. A characteristic and dominant fragmentation pathway for this compound is the cleavage of the sulfur-carbon bond, leading to the formation of the highly stable triphenylmethyl carbocation (trityl cation). This fragment is expected to be the base peak in the spectrum.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₁H₁₉O₂S]⁺ | 335.1100 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₂₁H₁₈O₂SNa]⁺ | 357.0920 | Sodiated Molecular Ion |

| [M-H]⁻ | [C₂₁H₁₇O₂S]⁻ | 333.0955 | Deprotonated Molecular Ion |

| Trityl Cation | [C₁₉H₁₅]⁺ | 243.1174 | Loss of SCH₂COOH |

| Carboxymethylthio Radical Loss | [C₂₁H₁₈O₂S]⁺ → [C₁₉H₁₅]⁺ | - | Major Fragmentation Pathway |

| Loss of COOH | [C₂₀H₁₈S]⁺• | 289.1024 | Decarboxylation of [M-H]⁻ |

Chromatographic Techniques for Reaction Monitoring, Purification, and Purity Assessment

Chromatographic methods are fundamental in the synthesis and analysis of this compound for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. hmdb.caillinois.edu For syntheses involving this compound, TLC on silica (B1680970) gel plates can effectively separate the starting materials, intermediates, and the final product based on their differing polarities. A common eluent system for this purpose is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. hmdb.ca By spotting the reaction mixture on the TLC plate at different time points, the consumption of reactants and the formation of the product can be visualized, typically under UV light due to the aromatic trityl group. The relative retention factor (Rf) values help in determining when the reaction is complete.

For the purification of this compound and its derivatives on a preparative scale, column chromatography is the method of choice. hmdb.ca Silica gel is typically used as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, often determined by prior TLC analysis. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, allows for the separation of the desired compound from unreacted starting materials and byproducts. hmdb.ca For acidic compounds like this compound, adding a small amount of acetic acid to the mobile phase can improve the separation by preventing tailing of the spot on the silica gel. rochester.edu

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the analysis and purification of this compound. illinois.edu Reversed-phase HPLC is particularly well-suited for this compound. A C18 column is a common choice for the stationary phase, where separation is based on the compound's hydrophobicity.

The mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility for the carboxylic acid, the mobile phase is usually acidified with additives such as formic acid or acetic acid. nih.govucl.ac.uk This suppresses the ionization of the carboxyl group, leading to sharper peaks and more reliable retention times. HPLC analysis provides quantitative information on the purity of the compound and can also be scaled up for preparative purification to obtain high-purity material.

Table 3: Typical HPLC Conditions for the Analysis of Acetic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additive | 0.1% Formic Acid or 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Future Directions and Emerging Research Avenues in 2 Tritylthio Acetic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The traditional synthesis of 2-(tritylthio)acetic acid and its derivatives often involves multi-step processes and the use of hazardous reagents. A significant future direction is the development of greener, more efficient synthetic methodologies.

Key Research Thrusts:

Catalytic Systems: Research is moving towards replacing stoichiometric reagents with catalytic systems to minimize waste and improve atom economy. For instance, methods that avoid toxic reagents like thionyl chloride and pyridine (B92270) are being developed. mdpi.com

Photocatalysis: A promising sustainable approach involves the use of visible-light photocatalysis for the cleavage of the trityl group from protected thiols. organic-chemistry.orgresearchgate.net This method operates under pH-neutral conditions, eliminating the need for harsh acidic reagents and offering orthogonality to acid-labile protecting groups. organic-chemistry.orgresearchgate.net This environmentally friendly protocol requires only a suitable photocatalyst and light, making it a highly efficient alternative. organic-chemistry.org

One-Pot Syntheses: Streamlining synthetic sequences into one-pot reactions is a major goal. For example, the development of a one-step esterification process using cerium chloride (CeCl3) as a catalyst to create esters of this compound demonstrates a move towards more efficient procedures. mdpi.com

| Strategy | Advantage | Example |

| Photocatalytic Deprotection | Environmentally friendly, pH-neutral conditions, high selectivity, avoids stoichiometric reagents. organic-chemistry.org | Visible-light-mediated cleavage of trityl thioethers into symmetrical disulfides. organic-chemistry.orgresearchgate.net |

| Catalyst-Assisted Esterification | Avoids toxic reagents (e.g., SOCl2, pyridine), simplifies procedures. mdpi.com | One-step synthesis of genistein (B1671435) ester using CeCl3. mdpi.com |

| Greener Reaction Conditions | Reduces reliance on harsh chemicals and improves safety. | Use of mild acidic conditions for deprotection, although side reactions can occur. mdpi.com |

Integration into Automated Synthesis and Flow Chemistry Platforms

The structural properties of this compound make it highly suitable for modern high-throughput synthetic technologies. Its integration into automated and flow chemistry platforms is a key area of future development.

The stability of the trityl protecting group under various reaction conditions, coupled with its reliable cleavage, is advantageous for solid-phase synthesis. smolecule.com Research has shown that this compound can be immobilized on solid supports, which is a foundational step for its use in automated protocols for generating compound libraries through combinatorial chemistry. smolecule.com

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers benefits such as improved reaction control, enhanced safety, and easier scalability. The application of photocatalytic deprotection methods for trityl-protected thiols is particularly well-suited for flow chemistry setups, allowing for efficient and controlled cleavage on a larger scale. organic-chemistry.org

Computational Chemistry Approaches for Predicting Reactivity and Selectivity

As computational power increases, in silico methods are becoming indispensable for predicting and understanding chemical reactions. For this compound chemistry, computational approaches can accelerate the development of new applications and synthetic protocols.

Density Functional Theory (DFT) and other semi-empirical methods are being employed to model reaction pathways and elucidate mechanisms. nih.gov For example, computational studies have been used to hypothesize the reasons behind unsuccessful deprotection reactions in complex molecules, providing insights that are difficult to obtain through experimentation alone. nih.gov

Future applications of computational chemistry include:

Predicting Deprotection Conditions: Modeling how modifications to the trityl group (see section 8.5) will affect the stability and lability of the protecting group under various acidic or photocatalytic conditions.

Reaction Optimization: Simulating reaction kinetics and thermodynamics to identify optimal conditions for esterification, amidation, or deprotection, thereby reducing the need for extensive empirical screening.

Understanding Selectivity: In complex substrates with multiple reactive sites, computational models can predict the selectivity of reactions involving this compound, guiding synthetic strategy.

Advanced Applications in Chemical Biology, Drug Discovery, and Nanotechnology

The unique ability of this compound to introduce a protected thiol functionality is being leveraged in increasingly sophisticated applications across various scientific fields.

Chemical Biology: The trityl group is widely used for cysteine protection in the solid-phase peptide synthesis (SPPS) of complex peptides and proteins. researchgate.net Future work will likely involve its use in developing novel peptide-based probes and therapeutics.

Drug Discovery: This compound serves as a key building block in the synthesis of molecules with potential therapeutic value. It has been used as a precursor in the synthesis of thioredoxin reductase inhibitors. smolecule.com Its role in creating thiol derivatives of known biologically active compounds opens pathways to new drug candidates. mdpi.comnih.gov